molecular formula C9H11N3O5S B3248926 N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide CAS No. 190520-68-4

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

Cat. No.: B3248926
CAS No.: 190520-68-4
M. Wt: 273.27 g/mol
InChI Key: VTOWSZKEPNGZRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfamoyl and dimethylamino groups can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-nitrobenzamide
  • N,N-Dimethyl-2-sulfamoylbenzamide
  • 4-Nitro-2-sulfamoylbenzamide

Comparison: N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is unique due to the presence of both the nitro and sulfamoyl groups on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the combined effects of these functional groups.

Properties

IUPAC Name

N,N-dimethyl-4-nitro-2-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWSZKEPNGZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

37 ml of concentrated ammonia solution (33% strength) are added dropwise at 5° C. and with stirring to a mixture of 77.8 g of 2-dimethylaminocarbonyl-5-nitrobenzenesulfonyl chloride and 780 ml of tetrahydrofuran. The mixture is subsequently stirred until the end of the reaction. The reaction mixture is concentrated under reduced pressure and the residue is stirred with a little water. Drying gives 66.9 g of the desired product.
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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